molecular formula C10H11IO3S B15200830 Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B15200830
M. Wt: 338.16 g/mol
InChI Key: RSKQDOPQFNAAOL-UHFFFAOYSA-N
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Description

Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a thieno[2,3-c]pyran ring system, which is a fused bicyclic structure containing both sulfur and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound, followed by cyclization to form the thieno[2,3-c]pyran ring system. The reaction conditions often require the use of iodine or iodine monochloride as the iodinating agent, along with a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thieno[2,3-c]pyran ring can be oxidized to introduce additional functional groups.

    Reduction Reactions: The ester group can be reduced to an alcohol or further to an aldehyde or ketone.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the ester group or the thieno[2,3-c]pyran ring.

Scientific Research Applications

Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and the thieno[2,3-c]pyran ring system can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate can be compared with other similar compounds such as:

  • Ethyl 2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
  • Ethyl 2-bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate
  • Ethyl 2-chloro-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

These compounds share the same core structure but differ in the substituents attached to the thieno[2,3-c]pyran ring. The presence of different halogens or functional groups can significantly influence their chemical reactivity and potential applications. This compound is unique due to the presence of the iodine atom, which can participate in specific types of chemical reactions and interactions.

Properties

Molecular Formula

C10H11IO3S

Molecular Weight

338.16 g/mol

IUPAC Name

ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate

InChI

InChI=1S/C10H11IO3S/c1-2-14-10(12)8-6-3-4-13-5-7(6)15-9(8)11/h2-5H2,1H3

InChI Key

RSKQDOPQFNAAOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCOC2)I

Origin of Product

United States

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